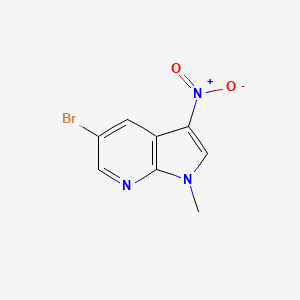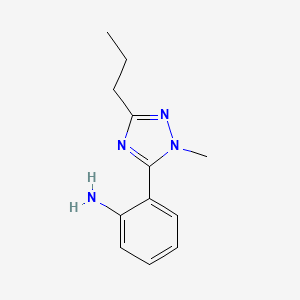
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that features a triazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions.
Wallach Synthesis: This involves the oxidative cyclization of hydrazones.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the triazole ring.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with hydrazines.
Marckwald Synthesis: This involves the reaction of nitriles with hydrazines.
Amino Nitrile Method: This involves the reaction of amino nitriles with hydrazines.
Industrial Production Methods
Industrial production methods for this compound often involve high-pressure reactors and the use of catalysts to enhance yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in a high-pressure reactor can significantly improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, thereby inhibiting their activity . Additionally, the phenyl moiety can interact with the active site of the enzyme through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines.
2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: Known for its potential biological activities.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an aniline moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C12H16N4/c1-3-6-11-14-12(16(2)15-11)9-7-4-5-8-10(9)13/h4-5,7-8H,3,6,13H2,1-2H3 |
InChI Key |
RMWWVLCWZCUSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)

![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)


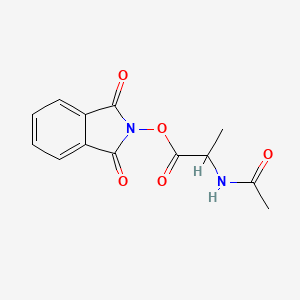
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
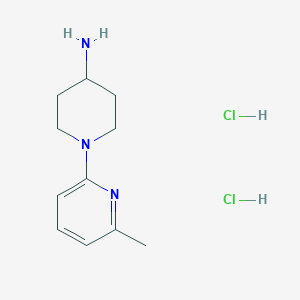
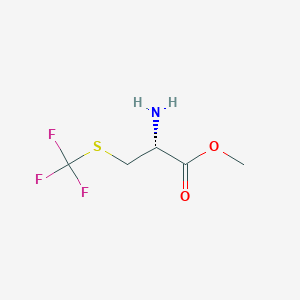
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
